

# Application Note: Quantification of Ceftributen in Human Urine by LC-MS/MS

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## Compound of Interest

Compound Name: Ceftributen

Cat. No.: B193870

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Audience: Researchers, scientists, and drug development professionals.

**Abstract** This application note details a robust and sensitive method for the quantification of the third-generation cephalosporin antibiotic, **Ceftributen**, in human urine samples using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). **Ceftributen** is primarily eliminated through renal excretion, making accurate measurement in urine critical for pharmacokinetic and clinical studies.<sup>[1]</sup> The described protocol employs a simple "dilute-and-shoot" sample preparation technique, which minimizes sample handling and matrix effects, followed by rapid chromatographic separation on a C18 column. Detection is achieved using a tandem quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode, providing high selectivity and sensitivity. The method is validated for linearity, precision, and accuracy, demonstrating its suitability for high-throughput analysis in a clinical or research setting.

## Principle

The method is based on the direct dilution of a centrifuged urine sample, followed by injection into a UPLC-MS/MS system. **Ceftributen** is separated from endogenous urine components on a reversed-phase C18 column using a gradient elution of water and acetonitrile, both containing 0.1% formic acid to ensure good peak shape and ionization efficiency. Quantification is performed using electrospray ionization in positive mode (ESI+) and Multiple Reaction Monitoring (MRM), which enhances selectivity by monitoring a specific precursor-to-product ion transition for **Ceftributen** and its internal standard.

## Materials and Methods

### 2.1 Chemicals and Reagents

- **Ceftibuten** reference standard ( $\geq 98\%$  purity)
- Cefadroxil (Internal Standard, IS) or other suitable cephalosporin ( $\geq 98\%$  purity)
- LC-MS grade acetonitrile (ACN)
- LC-MS grade water
- Formic acid (LC-MS grade,  $\geq 99\%$ )
- Human urine, drug-free (for calibration standards and quality controls)

### 2.2 Instrumentation

- UPLC system (e.g., Waters ACQUITY UPLC or equivalent)
- Tandem quadrupole mass spectrometer (e.g., Waters Xevo, SCIEX QTRAP, or equivalent) with an electrospray ionization (ESI) source.

### 2.3 LC-MS/MS Conditions

The operational parameters for the LC-MS/MS system are summarized in the tables below.

Table 1: Liquid Chromatography Parameters

Parameter	Value
Column	ACQUITY UPLC HSS T3 C18 (2.1 x 100 mm, 1.8 µm)[2]
Mobile Phase A	Water with 0.1% Formic Acid[2][3]
Mobile Phase B	Acetonitrile with 0.1% Formic Acid[2][3]
Flow Rate	0.3 mL/min
Injection Volume	5 µL
Column Temperature	40 °C

| Gradient Elution| 0.0-0.5 min: 5% B; 0.5-3.0 min: 5-95% B; 3.0-3.5 min: 95% B; 3.5-3.6 min: 95-5% B; 3.6-5.0 min: 5% B |

Table 2: Mass Spectrometry Parameters

Parameter	Value
Ionization Mode	Electrospray Ionization (ESI), Positive[3]
Capillary Voltage	3.0 kV
Source Temperature	150 °C[4]
Desolvation Temp.	400 °C[4]
Cone Gas Flow	50 L/hr[4]
Desolvation Gas Flow	800 L/hr (Nitrogen)[4]

| Collision Gas | Argon |

Table 3: Example MRM Transitions Note: The following transitions are examples based on the compound's molecular weight. The precursor ion is  $[M+H]^+$ . Collision energies (CE) and product ions must be optimized empirically by infusing a standard solution of each analyte.

Compound	Precursor Ion (m/z)	Product Ion (m/z)	Dwell Time (ms)
Ceftibuten (Quantifier)	411.4	352.2	100
Ceftibuten (Qualifier)	411.4	226.1[3]	100
Cefadroxil (IS)	364.1	208.1	100

## Experimental Protocols

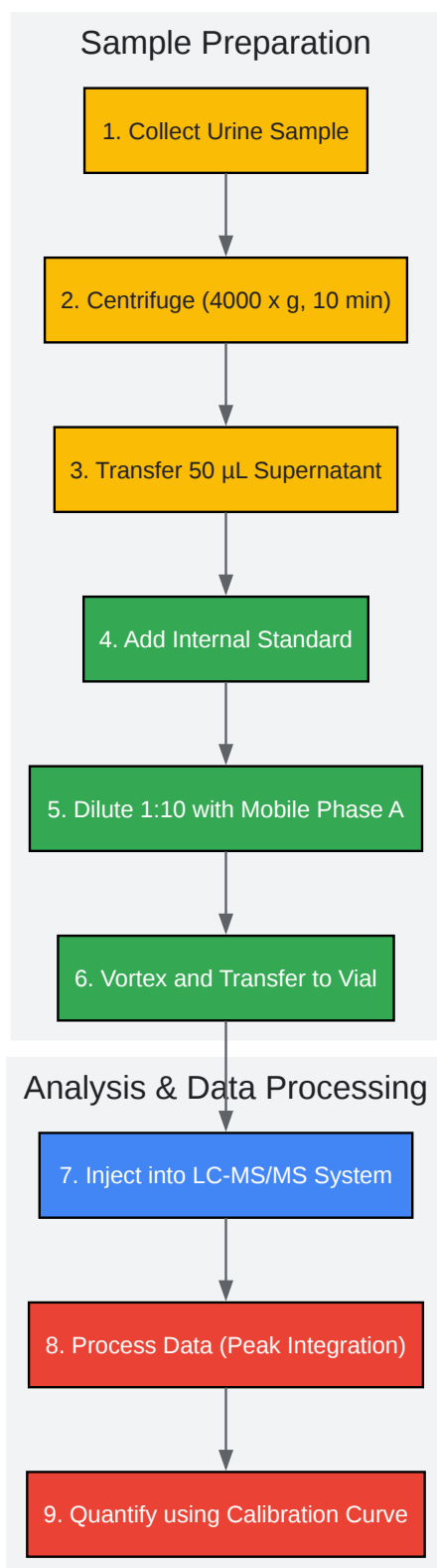
### 3.1 Preparation of Stock Solutions, Calibration Standards, and QCs

- Stock Solutions (1 mg/mL): Accurately weigh and dissolve **Ceftibuten** and Cefadroxil (IS) in a 50:50 mixture of acetonitrile and water to obtain 1 mg/mL primary stock solutions.
- Working Solutions: Prepare intermediate working solutions by serially diluting the stock solutions with 50:50 acetonitrile/water.
- Calibration Standards (CS): Spike drug-free human urine with the appropriate **Ceftibuten** working solutions to prepare a calibration curve ranging from 0.5 µg/mL to 100 µg/mL (e.g., 0.5, 1, 5, 10, 25, 50, 75, 100 µg/mL).
- Quality Control (QC) Samples: Prepare QC samples in drug-free urine at a minimum of three concentration levels: Low (1.5 µg/mL), Medium (40 µg/mL), and High (80 µg/mL).

### 3.2 Urine Sample Preparation Protocol

- Thaw frozen urine samples at room temperature.
- Vortex each sample for 10 seconds to ensure homogeneity.
- Centrifuge the urine samples at 4000 x g for 10 minutes to pellet any particulate matter.
- In a clean microcentrifuge tube, combine:
  - 50 µL of the urine supernatant.
  - 20 µL of the IS working solution (e.g., 10 µg/mL Cefadroxil).

- 430  $\mu$ L of Mobile Phase A (Water with 0.1% Formic Acid). This results in a 1:10 dilution.
- Vortex the mixture for 15 seconds.
- Transfer the final mixture to an autosampler vial for LC-MS/MS analysis.



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Workflow for **Ceftributen** Quantification in Urine.

## Method Validation Summary

The performance of the method should be validated according to regulatory guidelines. The table below summarizes the expected performance characteristics based on published data for **Ceftibuten** analysis.<sup>[2][5]</sup>

Table 4: Method Performance Characteristics

Parameter	Acceptance Criteria	Expected Result
Linearity Range	Correlation coefficient ( $r^2$ ) $\geq 0.99$	0.5 - 100 $\mu\text{g/mL}$
Lower Limit of Quantitation (LLOQ)	S/N > 10, Precision <20%, Accuracy $\pm 20\%$	0.5 $\mu\text{g/mL}$ <sup>[5]</sup>
Intra-day Precision (%RSD)	< 15% at LLOQ, MQC, HQC	< 7% <sup>[5]</sup>
Inter-day Precision (%RSD)	< 15% at LLOQ, MQC, HQC	< 7% <sup>[5]</sup>
Accuracy (% Bias)	Within $\pm 15\%$ of nominal value	90 - 104% <sup>[2]</sup>
Matrix Effect	IS-normalized factor within 0.85-1.15	Minimal effect expected with dilution

| Recovery | Consistent and reproducible | > 90%<sup>[2]</sup> |

## Conclusion

The LC-MS/MS method described provides a rapid, selective, and reliable approach for the quantification of **Ceftibuten** in human urine. The simple dilution-based sample preparation protocol allows for high-throughput analysis, making it an invaluable tool for pharmacokinetic assessments, therapeutic drug monitoring, and other clinical research applications involving **Ceftibuten**.

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